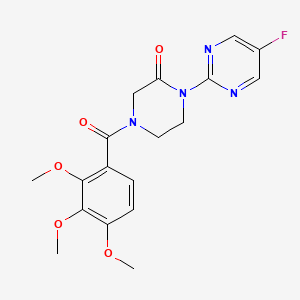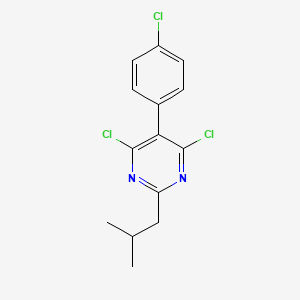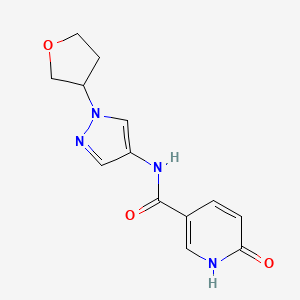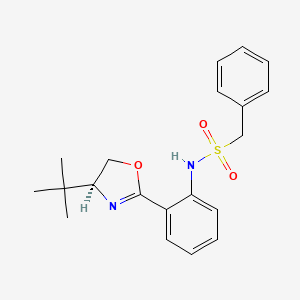
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one (FTBP) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine, especially in cancer treatment. FTBP is a piperazine derivative that has been found to exhibit potent anticancer activity in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one is not fully understood. However, it has been suggested that 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one inhibits the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and cell death. 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one has been found to exhibit low toxicity in normal cells and tissues. In vitro studies have shown that 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one does not affect the viability of normal human fibroblast cells. In vivo studies have also shown that 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one does not cause significant toxicity in mice. However, further studies are needed to determine the long-term effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one on normal cells and tissues.
Advantages and Limitations for Lab Experiments
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one has several advantages for lab experiments. It exhibits potent anticancer activity, making it a useful tool for studying cancer biology and developing new anticancer drugs. 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one is also easy to synthesize and can be obtained in large quantities. However, 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one has some limitations for lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one. One potential application is the development of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one-based anticancer drugs. 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one can also be used as a tool to study the role of DNA topoisomerase II and HDACs in cancer biology. Further studies are also needed to determine the long-term effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one on normal cells and tissues. Additionally, the potential use of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one in combination therapy with other anticancer drugs should be explored.
Synthesis Methods
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one is synthesized by reacting 5-fluoropyrimidine-2-carboxylic acid with 2,3,4-trimethoxybenzoyl chloride in the presence of triethylamine to form 1-(5-fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazine. This intermediate is then reacted with phosgene to form 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one has been extensively studied for its anticancer activity. In vitro studies have shown that 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one has also been found to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one exhibits potent antitumor activity in xenograft models of breast and lung cancer.
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5/c1-26-13-5-4-12(15(27-2)16(13)28-3)17(25)22-6-7-23(14(24)10-22)18-20-8-11(19)9-21-18/h4-5,8-9H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYPEGAYWYCTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)




![5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2887057.png)
![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)


![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2887063.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)